Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate
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Overview
Description
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MCA and is synthesized through a specific method.
Scientific Research Applications
Antioxidant Agents
“Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate” is structurally similar to benzocaine, which has been studied for its potential as an antioxidant agent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anesthesia
Benzocaine, a compound similar to “Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate”, is known for its use in anesthesia . It’s possible that “Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate” could have similar applications, but further research would be needed to confirm this .
Antimicrobial Activity
Benzocaine has demonstrated antimicrobial activity . Given the structural similarity, “Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate” might also exhibit antimicrobial properties, which could be useful in the development of new antimicrobial agents .
Antifungal Activity
Benzocaine has shown antifungal activity . This suggests that “Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate” could potentially be used in the development of antifungal medications .
Antitumor Activity
Benzocaine has been studied for its antitumor activity . “Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate”, due to its structural similarity, might also have potential in cancer research .
Organic Synthesis
“Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate” could potentially be used in organic synthesis, particularly in reactions involving boric acid ester intermediates . These intermediates are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with various biological targets through mechanisms such as nucleophilic substitution .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving the formation of oximes and hydrazones .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
properties
IUPAC Name |
methyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-23-17(22)13-8-5-9-14(10-13)19-15(20)11-18-16(21)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRUEBQWRBFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate |
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